molecular formula C21H16N2O4S B4116441 N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

Cat. No. B4116441
M. Wt: 392.4 g/mol
InChI Key: AELGFRDNKKKLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea, also known as BDFMT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFMT is a thiourea derivative that has been synthesized through a multi-step process.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been used as a sensor for the detection of heavy metals in water.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. In anticancer studies, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antiviral studies, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit the replication of viruses by interfering with viral entry or viral RNA synthesis. In antibacterial studies, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit the growth of bacteria by disrupting bacterial cell wall synthesis or inhibiting bacterial DNA replication.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to have several biochemical and physiological effects, depending on the application. In anticancer studies, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral studies, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit viral replication and reduce viral load. In antibacterial studies, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to inhibit bacterial growth and reduce bacterial load. N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has several advantages for lab experiments, including its high purity, stability, and reproducibility. N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea can be easily synthesized in large quantities and has a long shelf life. However, N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea also has some limitations, including its solubility and toxicity. N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea is poorly soluble in water, which can limit its use in certain applications. N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has also been shown to be toxic at high concentrations, which can limit its use in vivo.

Future Directions

There are several future directions for N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea research, including the development of new synthetic routes for N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea derivatives with improved properties, the investigation of N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea as a potential therapeutic agent for various diseases, the exploration of N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea as a building block for the synthesis of novel materials, and the development of new methods for the detection of heavy metals in water using N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea sensors. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methoxydibenzofuran-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-24-19-9-14-13-4-2-3-5-16(13)27-18(14)10-15(19)23-21(28)22-12-6-7-17-20(8-12)26-11-25-17/h2-10H,11H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELGFRDNKKKLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

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